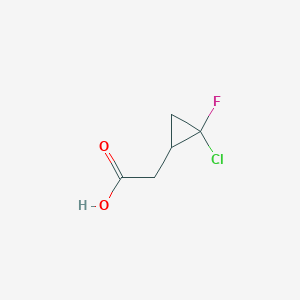
2-(2-Chloro-2-fluorocyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-2-fluorocyclopropyl)acetic acid is an organic compound featuring a cyclopropyl ring substituted with chlorine and fluorine atoms, and an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-fluorocyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor, followed by halogenation. One common method starts with 2-fluorophenethyl acid esters, which undergo acylation to form cyclopropyl-2-(2-fluorophenyl) ethyl ketone. This intermediate is then subjected to halogenation using a brominating agent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-2-fluorocyclopropyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroacetic acid
- 2-Fluoroacetic acid
- 2,2-Dichlorocyclopropylacetic acid
Uniqueness
2-(2-Chloro-2-fluorocyclopropyl)acetic acid is unique due to the presence of both chlorine and fluorine atoms on the cyclopropyl ring, which can impart distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C5H6ClFO2 |
|---|---|
Molecular Weight |
152.55 g/mol |
IUPAC Name |
2-(2-chloro-2-fluorocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H6ClFO2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) |
InChI Key |
UYBPLOPKHRBIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















